Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Overview
Description
“Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate” is a chemical compound with the molecular formula C9H9ClO5S . It is also known as "(4-Chlorosulfonylphenoxy)acetic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 264.68 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 264.68 . It has a density of 1.418 . The boiling point is 381.5°C at 760 mmHg .Scientific Research Applications
Synthetic Applications :
- Methyl 2-(4-phenoxy phenoxy) acetate, a related compound, has been synthesized for research purposes, illustrating the use of similar compounds in the synthesis of complex molecules (Jin Dong-yuan, 2009).
Antimicrobial Research :
- Novel compounds synthesized from similar structures have shown potential as antimicrobials, highlighting the utility of such compounds in developing new antimicrobial agents (T. Karabasanagouda, A. V. Adhikari, N. S. Shetty, 2007).
Chemical Analysis and Environmental Study :
- Techniques have been developed for the sensitive determination of phenoxy herbicides in water samples, emphasizing the environmental analysis applications of these compounds (A. Nuhu, C. Basheer, K. Alhooshani, A. Al-Arfaj, 2012).
Herbicide Resistance and Plant Breeding :
- The resistance of certain plants to phenoxy herbicides has been studied, which is crucial for understanding herbicide resistance in agriculture (M. Jugulam, M. Walsh, J. Hall, 2014).
Photocatalytic Degradation Studies :
- Research on the photocatalytic degradation of certain herbicides related to Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate has been conducted, demonstrating the importance of these studies in environmental remediation (L. G. Gomathi Devi, G. Krishnamurthy, 2009).
Development of New Materials :
- Sulfide and sulfoxide-based poly(ether-amide)s have been synthesized, showing the potential of such compounds in the development of new materials (A. Shockravi, S. Mehdipour‐Ataei, E. Abouzari‐Lotf, A. Yousefi, 2006).
Enzymatic Applications :
- Enzymatic hydrolysis has been applied to the production of an anti-asthma drug, demonstrating the relevance of these compounds in pharmaceutical synthesis (J. Bevilaqua, J. Pinto, L. M. Lima, E. Barreiro, T. Alves, D. Freire, 2004).
Safety and Hazards
“Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate” is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant . The compound interacts with its targets through transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s properties suggest that it may have good bioavailability due to its stability and the mild conditions required for its reactions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in the field of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s stability, efficacy, and the rate of its reactions .
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHZBFTYSQSGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626002 | |
Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56077-78-2 | |
Record name | Acetic acid, 2-[4-(chlorosulfonyl)phenoxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56077-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[4-(chlorosulfonyl)phenoxy]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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